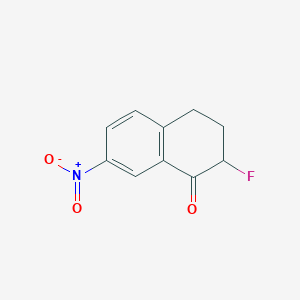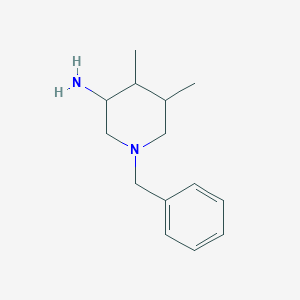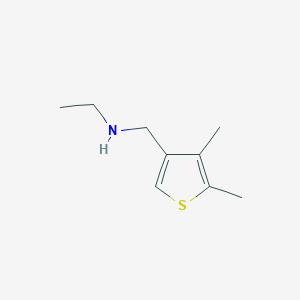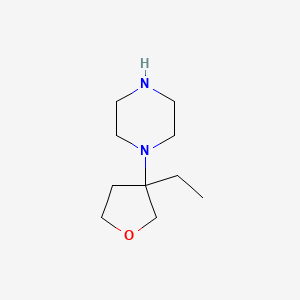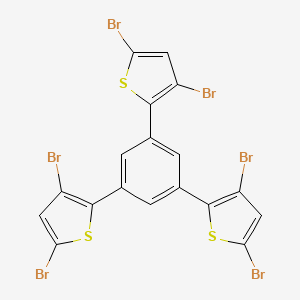
1,3,5-Tris(3,5-dibromothiophen-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris(3,5-dibromothiophen-2-yl)benzene: is a chemical compound with the molecular formula C18H6Br6S3 and a molecular weight of 797.86 g/mol . This compound is characterized by its three-dimensional structure, which facilitates the preparation of conjugating polymers . It is a branched conductive monomer with electronically attached nodes that provide a suitable support to increase the conductivity of the synthesized polymers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3,5-Tris(3,5-dibromothiophen-2-yl)benzene can be synthesized through a multi-step reaction process. One common method involves the bromination of thiophene derivatives followed by coupling reactions with benzene derivatives. The reaction conditions typically include the use of catalysts such as tetrabutylammonium iodide and solvents like toluene .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3,5-Tris(3,5-dibromothiophen-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction Reactions: The thiophene rings can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert them back to thiophenes.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Various substituted thiophene derivatives.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiophenes.
Applications De Recherche Scientifique
1,3,5-Tris(3,5-dibromothiophen-2-yl)benzene has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of conjugated polymers and organic photovoltaic devices.
Medicine: Research into its use as a building block for drug development and delivery systems.
Mécanisme D'action
The mechanism of action of 1,3,5-Tris(3,5-dibromothiophen-2-yl)benzene involves its ability to form stable conjugated systems. The compound’s three-dimensional structure allows for efficient electron transport and conductivity, making it suitable for use in electronic devices . The molecular targets and pathways involved include the interaction with electron-transporting materials and the formation of stable amorphous glasses with high glass-transition temperatures .
Comparaison Avec Des Composés Similaires
1,3,5-Tris(2-thienyl)benzene: Similar in structure but lacks the bromine atoms, making it less reactive in substitution reactions.
1,3-Bis[5-(dimesitylboryl)thiophen-2-yl]benzene: Another similar compound used as an electron-transporting hole blocker in organic electroluminescent devices.
Uniqueness: 1,3,5-Tris(3,5-dibromothiophen-2-yl)benzene is unique due to its high reactivity in substitution reactions and its ability to form stable conjugated systems with high conductivity. The presence of bromine atoms enhances its reactivity and makes it a valuable building block for various applications in chemistry and industry .
Propriétés
Formule moléculaire |
C18H6Br6S3 |
|---|---|
Poids moléculaire |
797.9 g/mol |
Nom IUPAC |
2-[3,5-bis(3,5-dibromothiophen-2-yl)phenyl]-3,5-dibromothiophene |
InChI |
InChI=1S/C18H6Br6S3/c19-10-4-13(22)25-16(10)7-1-8(17-11(20)5-14(23)26-17)3-9(2-7)18-12(21)6-15(24)27-18/h1-6H |
Clé InChI |
ANGPDUZQCMGKAS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C2=C(C=C(S2)Br)Br)C3=C(C=C(S3)Br)Br)C4=C(C=C(S4)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfanyl-pentanoic Acid](/img/structure/B13181869.png)
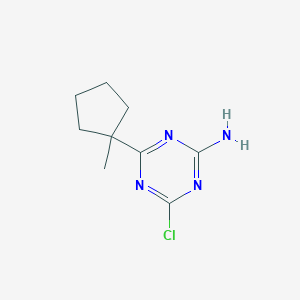
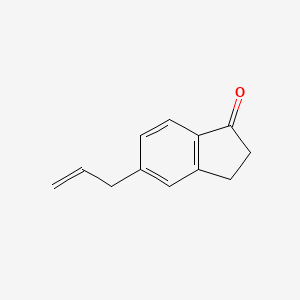
![(1R,3R,6S,7R)-6,7-dimethyl-4-azatricyclo[4.3.0.0~3,7~]nonane-3-carboxylic acid hydrochloride](/img/structure/B13181874.png)


![1-Oxaspiro[2.7]decane-2-carbonitrile](/img/structure/B13181920.png)

![1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13181927.png)
